Acidity Modulation: Higher pKa vs. Malononitrile
The free-ligand pKa of tert-butylmalononitrile is 13.1, compared with 11.2 for unsubstituted malononitrile, both measured in dimethyl sulfoxide solution [1]. This ΔpKa of 1.9 units corresponds to an approximately 80-fold lower acidity. In ruthenium-coordinated states, the difference is even more pronounced: the [3,L,3] species exhibit pKa values of –3.0 (tert-butyl) versus –4.8 (malononitrile); the [3,L,2] species show 1.6 versus –0.7; and the [2,L,2] states establish lower-limit pKa values of 15 versus 13 [1]. This systematic acidity suppression is a direct consequence of the electron-donating and steric effects of the tert-butyl group.
| Evidence Dimension | Acid dissociation constant (pKa) of the free ligand |
|---|---|
| Target Compound Data | pKa = 13.1 (free ligand) |
| Comparator Or Baseline | Malononitrile: pKa = 11.2 (free ligand) |
| Quantified Difference | ΔpKa = +1.9 (tert-Butylmalononitrile is ~80× less acidic) |
| Conditions | Measured in dimethyl sulfoxide (DMSO) solution; reported in Krentzien & Taube, Inorg. Chem. 1982 |
Why This Matters
The reduced acidity dictates that deprotonation requires stronger bases and alters the pH operating window in reactions relying on carbanion formation, directly impacting protocol design and base selection at the procurement stage.
- [1] Krentzien, H.; Taube, H. Interactions of the Ruthenium(III)–Ruthenium(II) Couple with Malononitrile and Related Ligands. Inorg. Chem. 1982, 21 (11), 4001–4007. DOI: 10.1021/ic00141a022. View Source
